molecular formula C25H28N2O B334528 [2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

Cat. No.: B334528
M. Wt: 372.5 g/mol
InChI Key: JBFQTTDSJJOSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, may be employed to attach the aromatic groups to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.

Scientific Research Applications

[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of [2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE is unique due to the presence of both the 3,4-dimethylphenyl and 3,5-dimethyl-1-piperidinylcarbonyl groups, which may confer distinct pharmacological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C25H28N2O/c1-16-11-17(2)15-27(14-16)25(28)22-13-24(20-10-9-18(3)19(4)12-20)26-23-8-6-5-7-21(22)23/h5-10,12-13,16-17H,11,14-15H2,1-4H3

InChI Key

JBFQTTDSJJOSHM-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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